Cas no 21698-44-2 (Shyobunone)

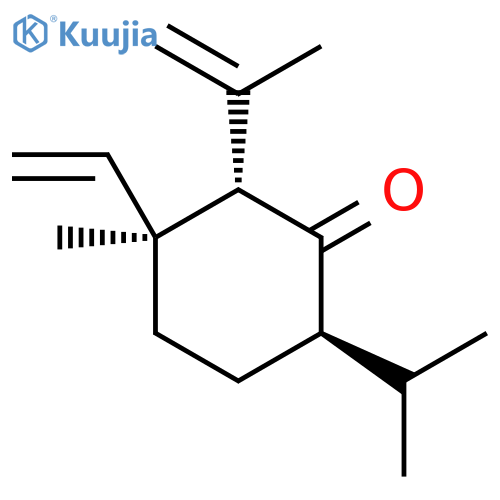

Shyobunone structure

Shyobunone 化学的及び物理的性質

名前と識別子

-

- Shyobunone

- (2S)-3α-Vinyl-3-methyl-2β-(1-methylvinyl)-6β-isopropylcyclohexanone

- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e

- (+)-shyobunone

- (2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinyl-cyclohexanon

- 5-(hydroxy-phenyl-pyridin-2-yl-methyl)-8-(phenyl-pyridin-2-yl-methylene)-3a,4,7,7a-tetrahydro-4,7-methano-isoindole-1,3-dione

- Caswell No. 606

- Compound S-6,999

- HSDB 1743

- Mcneil 1025

- Nobormide

- Nobormide [ISO-French]

- NORBORMIDE

- Norbormide [ANSI:ISO]

- Shoxin

- Shyobunon ( 3ref-Methyl-3-vinyl-2cis-isopropenyl-6cis-isopropyl-cyclohexanon )

- [ "1", "3-Elemadien-6-one" ]

- UNII-92NQU4WN5A

- p-Menthan-3-one, 2-isopropenyl-1-vinyl-, (1S,2R,4S)-

- AKOS032962114

- DTXSID401019945

- (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one

- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S-(2alpha,3beta,6alpha))-

- 92NQU4WN5A

- CYCLOHEXANONE, 3-ETHENYL-3-METHYL-2-(1-METHYLETHENYL)-6-(1-METHYLETHYL)-, (2S-(2.ALPHA.,3.BETA.,6.ALPHA.))-

- Cyclohexanone, 3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)-, (2S,3S,6S)-

- Q27136638

- HY-N1304

- CHEMBL1814552

- Shyobunon

- 21698-44-2

- CHEBI:68148

- (2S,3S,6S)-3-Ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone

- FS-9572

- CS-0016708

- 1

- (2S)-3alpha-Vinyl-3-methyl-2beta-(1-methylvinyl)-6beta-isopropylcyclohexanone

- DA-77831

-

- インチ: InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1

- InChIKey: GWHRSRIPLDHJHR-GZBFAFLISA-N

- ほほえんだ: CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C

計算された属性

- せいみつぶんしりょう: 220.18282

- どういたいしつりょう: 220.182715385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 色と性状: Oil

- 密度みつど: 0.9±0.1 g/cm3

- ふってん: 290.2±39.0 °C at 760 mmHg

- フラッシュポイント: 116.2±22.0 °C

- PSA: 17.07

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Shyobunone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Shyobunone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCC-055-20 mg |

Shyobunone |

21698-44-2 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| TargetMol Chemicals | TL0012-1mg |

Shyobunone |

21698-44-2 | 1mg |

¥ 1480 | 2024-07-19 | ||

| DC Chemicals | DCC-055-20mg |

Shyobunone |

21698-44-2 | >98%, Standard References Grade | 20mg |

$280.0 | 2023-09-15 | |

| TargetMol Chemicals | TL0012-5mg |

Shyobunone |

21698-44-2 | 5mg |

¥ 7270 | 2024-07-19 | ||

| A2B Chem LLC | AF65922-5mg |

Shyobunone |

21698-44-2 | 93.0% | 5mg |

$385.00 | 2024-04-20 | |

| Ambeed | A664939-5mg |

Shyobunone |

21698-44-2 | 98+% | 5mg |

$176.0 | 2024-07-12 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1527165-5mg |

Shyobunone, 90% |

21698-44-2 | 90% | 5mg |

¥5250.00 | 2024-07-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD298314-5mg |

Shyobunone |

21698-44-2 | 98+% | 5mg |

¥1266.0 | 2024-07-12 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20154-5mg |

Shyobunone |

21698-44-2 | ,HPLC≥93% | 5mg |

¥4500.00 | 2024-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S27110-5mg |

(2S,3S,6S)-2-Isopropenyl-6-isopropyl-3-methyl-3-vinylcyclohexanon e |

21698-44-2 | 5mg |

¥3200.0 | 2021-09-07 |

Shyobunone 関連文献

-

Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114

-

2. Chapter 16. Biological chemistry. Part (i) Terpenoids and steroids

-

4. Synthesis of (–)-shyobunone and its epimersJohn R. Williams,James F. Callahan J. Chem. Soc. Chem. Commun. 1979 404

-

Kuniki Kato,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. D 1970 1324

21698-44-2 (Shyobunone) 関連製品

- 1617-70-5(Lupenone)

- 5524-05-0((+)-Dihydrocarvone (Mixture of (2S)/(2R) isomers))

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21698-44-2)Shyobunone

清らかである:99%

はかる:5mg

価格 ($):158.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:21698-44-2)Shyobunone

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ